molecular formula C18H18N2O4S B437973 3,4,5-trimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 313261-97-1

3,4,5-trimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B437973
CAS No.: 313261-97-1
M. Wt: 358.4g/mol
InChI Key: JGBKEHZIPQQEDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-Trimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is a synthetic benzothiazole derivative of significant interest in medicinal chemistry research, particularly in the field of oncology. This compound is designed for investigative applications to explore the therapeutic potential of the benzothiazole scaffold. The 2-aminobenzothiazole core is a privileged structure in drug discovery, known for its diverse biological activities and presence in various approved and investigational drugs . Its structural framework is closely related to compounds that have demonstrated potent and selective antitumor activity in preclinical models . The specific research value of this compound is hypothesized to stem from its potential as an inhibitor of tubulin polymerization. Structurally analogous benzothiazoles incorporating the 3,4,5-trimethoxyphenyl pharmacophore have been identified as potent ligands for the colchicine-binding site on β-tubulin . Binding at this site disrupts microtubule dynamics, leading to the arrest of cell division and induction of apoptosis in proliferating cells, making it a compelling target for anticancer agent development . Researchers can utilize this compound to probe the mechanisms of cell cycle arrest and programmed cell death in various cancer cell lines, with a particular interest in its potential efficacy against prostate cancer models, where similar inhibitors have shown promising activity . Furthermore, the benzothiazole moiety is also a key structural feature in compounds with documented central nervous system (CNS) activity, such as the anticonvulsant drug riluzole, suggesting potential research applications in neuroscience . This reagent is provided to support fundamental scientific inquiry into these and other biological pathways. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,4,5-trimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-10-5-6-12-15(7-10)25-18(19-12)20-17(21)11-8-13(22-2)16(24-4)14(9-11)23-3/h5-9H,1-4H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBKEHZIPQQEDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

3,4,5-trimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews its biological activity based on recent studies and findings.

  • Molecular Formula : C18H18N2O4S
  • Molecular Weight : 358.41 g/mol
  • CAS Number : [Not provided in the search results]

The biological activity of this compound is primarily attributed to its structural components, which include a benzothiazole moiety known for its diverse pharmacological properties. Benzothiazole derivatives have been shown to exhibit anti-tumor, anti-inflammatory, and neuroprotective effects through various mechanisms such as apoptosis induction and inhibition of cell migration.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds structurally similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines:

CompoundCell Lines TestedIC50 Values (µM)Mechanism
B7A431, A549, H12991-4Apoptosis induction
4iHOP-92Not specifiedCell cycle arrest

These findings suggest that modifications to the benzothiazole nucleus can enhance its anticancer efficacy .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. This activity is crucial in conditions where inflammation plays a significant role in disease progression.

Case Studies

  • Synthesis and Evaluation :
    A study synthesized several benzothiazole derivatives and evaluated their biological activities. Among these, derivatives similar to this compound showed promising results in reducing tumor cell proliferation and promoting apoptosis .
  • In vitro Studies :
    In vitro assays demonstrated that compounds with similar structures significantly inhibited the growth of human cancer cell lines while exhibiting low toxicity to normal cells. This selectivity is critical for developing effective cancer therapies .

Comparison with Similar Compounds

3,4,5-Trimethoxy-N-(2-nitrophenyl)benzamide

  • Structure : The nitro group at the aniline moiety replaces the benzothiazole group.
  • Activity : Exhibits P-gp inhibitory activity (IC50: 1.4–20 µM), indicating the trimethoxybenzamide scaffold’s role in modulating efflux pumps .
  • Key Difference : The nitro group enhances electron-withdrawing effects but may reduce solubility compared to the benzothiazole group in the target compound.

3,4,5-Trimethoxy-N-(3-methylpyridin-2-yl)benzamide

  • Structure : Features a 3-methylpyridine ring instead of benzothiazole.

Benzothiazole-Containing Analogues

N-(1,3-Benzothiazol-2-yl)benzamide Derivatives

  • Example : N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide [2-BTFBA].
  • Properties: Lacks trimethoxy groups but shows nonlinear optical (NLO) activity due to the fluorobenzamide unit. Crystallizes in monoclinic systems, with enhanced thermal stability compared to non-fluorinated analogues .

N-(6-Methoxy-8H-indeno[1,2-d]thiazol-2-yl)-3,4,5-trimethoxybenzamide (7f)

  • Structure: Incorporates an indenothiazole ring instead of benzothiazole.
  • Synthesis: Yielded 44% via DCM elution. The indenothiazole system may enhance planar rigidity, influencing antiviral activity against SARS-CoV-2 .
  • Key Difference : The fused indene ring increases molecular weight (MW: ~529 g/mol) and may alter pharmacokinetic profiles.

Substituted Hydrazinyl and Thiazole Derivatives

3,4,5-Trimethoxy-N-(3-oxo-3-(2-(4-arylthiazol-2-yl)hydrazinyl)-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl)benzamide (11a)

  • Structure : Contains a hydrazinyl-thiazole linker and dual trimethoxyphenyl groups.
  • Properties: Melting point 212–214°C; IR shows dual C=O stretches (1668, 1638 cm⁻¹).

Key Insights

  • Trimethoxy Substitution : Critical for P-gp inhibition but may compromise solubility. Desmethylation of methoxy groups (as in ) could optimize activity .
  • Benzothiazole vs. Heterocycles: The 6-methylbenzothiazole moiety enhances rigidity and target affinity compared to pyridine or indenothiazole derivatives .
  • Synthetic Yields: Indenothiazole derivatives (e.g., 7f, 44%) show moderate yields, while hydrazinyl-thiazole compounds (e.g., 11a, 70%) demonstrate efficient synthesis .

Preparation Methods

Three-Component Catalyst-Free Cyclization

A modern approach utilizes aromatic amines, aliphatic amines, and elemental sulfur under additive-free conditions to construct the benzothiazole ring. For 6-methyl substitution:

  • Reactants : 4-Methylaniline (aromatic amine), methylamine (aliphatic amine), and sulfur.

  • Conditions : Solvent-free, 120°C, 12–24 hours.

  • Mechanism : Dual C–S bond formation via radical intermediates, followed by C–N bond cyclization.

Key Advantages :

  • Avoids toxic reagents (e.g., BrCN, CS₂).

  • Yields up to 78% for analogous 2-aminobenzothiazoles.

Classical Cyclization of 4-Methyl-2-aminothiophenol

Traditional methods involve cyclizing 4-methyl-2-aminothiophenol with cyanogen bromide (BrCN):

  • Synthesis of 4-methyl-2-aminothiophenol :

    • Nitration of 4-methylthiophenol followed by reduction (e.g., SnCl₂/HCl).

  • Cyclization :

    • BrCN in ethanol at 0–5°C yields 6-methyl-1,3-benzothiazol-2-amine.

Typical Yield : 61–83% for chlorinated analogs.

Preparation of 3,4,5-Trimethoxybenzoyl Chloride

The acylating agent is synthesized from 3,4,5-trimethoxybenzoic acid:

  • Chlorination :

    • React with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous DCM.

    • Conditions : Reflux, 4–6 hours, catalytic DMF.

  • Isolation :

    • Remove excess reagent via rotary evaporation.

Purity : >95% (confirmed by ¹H-NMR).

Amide Coupling Strategies

Schotten-Baumann Reaction

Direct acylation of 6-methyl-1,3-benzothiazol-2-amine under basic conditions:

  • Procedure :

    • Dissolve 3,4,5-trimethoxybenzoyl chloride (1.2 eq) in THF.

    • Add amine (1 eq) and aqueous NaOH (2 eq) at 0°C.

    • Stir 12 hours at room temperature.

  • Yield : ~70% (analogous compounds).

Carbodiimide-Mediated Coupling

For moisture-sensitive substrates:

  • Reagents : EDCl (1.5 eq), HOBt (1.5 eq), DIPEA (2 eq).

  • Solvent : Anhydrous DMF, 24 hours at 25°C.

  • Workup : Extract with ethyl acetate, purify via silica gel chromatography.

Advantage : Higher yields (85–90%) for sterically hindered amides.

Optimization and Challenges

Regioselectivity in Benzothiazole Synthesis

  • Nitration-Reduction Pathway :

    • Nitration of 2-chlorobenzothiazole at 0°C in H₂SO₄ yields 6-nitro-2-chlorobenzothiazole (78% regioselectivity).

    • Subsequent Fe/AcOH reduction provides 6-amino-2-chlorobenzothiazole.

  • Methylation :

    • Introduce methyl via Ullmann coupling or Friedel-Crafts alkylation prior to cyclization.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures for final amide product.

  • Chromatography : Ethyl acetate/hexane gradients (1:4 to 1:1) for intermediates.

Analytical Characterization

Spectroscopic Data

  • ¹H-NMR (400 MHz, CDCl₃) :

    • δ 3.85 (s, 9H, OCH₃), 6.81 (d, J = 8.7 Hz, 2H, Ar-H), 7.70 (s, 1H, NH).

  • IR (KBr) : 1650 cm⁻¹ (C=O), 3300 cm⁻¹ (N–H).

Mass Spectrometry

  • ESI-MS : m/z 359.4 [M+H]⁺.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Three-component7895Catalyst-free, scalableRequires high-temperature conditions
Classical cyclization8398High regioselectivityUses toxic BrCN
Schotten-Baumann7090Simple aqueous workupLow yield for bulky substrates
EDCl/HOBt9099High efficiencyCostly reagents

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.